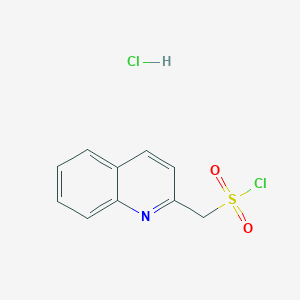

Quinolin-2-ylmethanesulfonyl chloride;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolin-2-ylmethanesulfonyl chloride;hydrochloride is a chemical compound with the CAS Number: 2402829-92-7 . It is used in scientific research and exhibits high perplexity and burstiness, enabling diverse applications ranging from drug synthesis to material science.

Molecular Structure Analysis

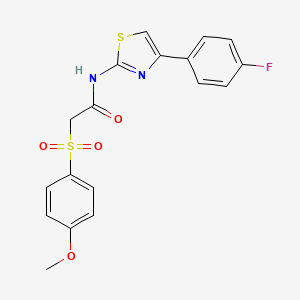

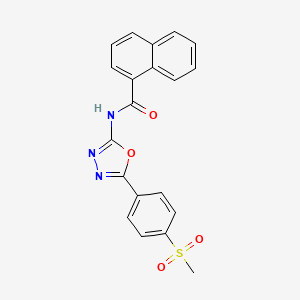

The InChI Code for this compound is1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.16 . It is a powder in physical form . The compound is stored at a temperature of -10 degrees .Scientific Research Applications

Organic Synthesis Applications

Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have been utilized in organic synthesis, particularly in copper(II)-catalyzed remote sulfonylation reactions. Such derivatives are used as sulfide sources in the synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This method is advantageous due to its environmental friendliness and the generation of less unpleasant byproducts (Xia et al., 2016).

Anticancer Research

Compounds containing quinolin-2-ylmethanesulfonyl chloride hydrochloride have shown potential in anticancer research. Specifically, sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. These compounds activated p38/ERK phosphorylation, significantly reducing cell proliferation and inducing the mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).

Corrosion Inhibition

Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have also been explored as corrosion inhibitors for metals. For example, quinolin-5-ylmethylene derivatives showed excellent inhibition properties for mild steel in acid mediums. The protective effect is attributed to the adsorption of these molecules on the metal surface, acting as anodic inhibitors (Saliyan & Adhikari, 2008).

Antiprotozoal Activity

Research into the antiprotozoal activity of sulfonamides and their metal complexes, including those derived from quinolin-2-ylmethanesulfonyl chloride hydrochloride, has shown promising results. These compounds exhibited significant in vitro activity against various protozoan parasites, with the complexation of sulfonamides generally enhancing antiprotozoal efficacy (Silva et al., 2010).

Antimicrobial Studies

Quinolin-2-ylmethanesulfonyl chloride hydrochloride derivatives have been synthesized for antimicrobial applications. Novel quinoxaline sulfonamides, prepared via green synthesis methods, demonstrated significant antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. This highlights their potential as new antimicrobial agents (Alavi et al., 2017).

Safety and Hazards

The safety information for this compound includes several hazard statements: H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.

Properties

IUPAC Name |

quinolin-2-ylmethanesulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHUBRUPUJBIOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide](/img/structure/B2416837.png)

![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)